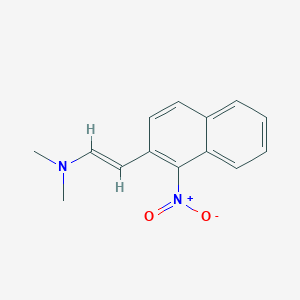

N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine

Description

IUPAC Nomenclature and Systematic Identification

The compound (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine adheres to IUPAC nomenclature rules for ethenamine derivatives. Its systematic name is derived by identifying the parent structure, substituents, and stereochemical configuration.

Key Components of the IUPAC Name

| Component | Description |

|---|---|

| Parent chain | Ethenamine (CH₂=CH-NH₂) |

| Substituents | |

| - 1-Nitronaphthalen-2-yl | Nitro-substituted naphthalene group at position 2 |

| - N,N-Dimethyl | Two methyl groups attached to the nitrogen atom |

| Stereochemical descriptor | (E) configuration |

The (E) designation specifies the trans arrangement of the nitronaphthalen-2-yl and dimethylamino groups around the ethenamine double bond. This follows IUPAC guidelines for geometric isomerism, where substituents of higher priority are positioned opposite each other.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is governed by the ethenamine backbone , a planar C=C bond flanked by the dimethylamino group and the nitronaphthalen-2-yl moiety.

Key Geometric Features

- Ethenamine Core :

- A conjugated C=C-N system with partial double-bond character between C and N due to resonance.

- The dimethylamino group (N(CH₃)₂) donates electron density via lone pairs, stabilizing the adjacent double bond.

- Nitronaphthalen-2-yl Substituent :

- The nitro group (NO₂) at position 1 of the naphthalene ring is meta to the ethenamine attachment.

- Electron-withdrawing effects of NO₂ influence the electronic distribution across the conjugated system.

Conformational Dynamics

- E/Z Isomerism : The (E) configuration minimizes steric hindrance between the bulky nitronaphthalen-2-yl group and dimethylamino substituent.

- Rotational Barriers : Low energy barriers (~14 kcal/mol) around the C1–C2 double bond allow dynamic interconversion between E and Z isomers under solvent or thermal conditions.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are sparse, its structural analogs (e.g., nitroethenediamines) provide insights into crystalline behavior.

Hypothetical Crystallographic Analysis

| Parameter | Expected Value (Based on Analogues) |

|---|---|

| Crystal System | Monoclinic or orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Unit Cell Dimensions | ~10–15 Å (varies with packing) |

| Hydrogen Bonding | Intermolecular N–H···O interactions (if protonated) |

X-ray Diffraction Applications

Tautomerism and Stereo-electronic Effects

The compound exhibits tautomerism between the enamine and nitronic acid (aci-nitro) forms, influenced by electronic and environmental factors.

Tautomer Equilibrium

| Tautomer | Stability | Conditions |

|---|---|---|

| Enamine | Most stable (gas phase) | Neutral pH, non-polar solvents |

| Aci-nitro | Less stable (~13 kcal/mol higher energy) | Acidic conditions, polar solvents |

Mechanistic Insights

- Enamine Dominance : Stabilized by resonance delocalization between the C=N bond and the nitronaphthalen-2-yl group.

- Aci-nitro Formation : Observed under acidic conditions, where protonation of the amino group facilitates tautomerization.

Stereo-electronic Influences

- Nitro Group : Withdraws electrons via resonance, enhancing the electrophilicity of the ethenamine double bond.

- Dimethylamino Group : Donates electrons, counteracting the nitro group’s effects and stabilizing the enamine form.

Properties

IUPAC Name |

N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLFDROCPXPTRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363291 | |

| Record name | N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176853-40-0 | |

| Record name | N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Naphthalene: Synthesis of 1-Nitronaphthalen-2-yl Intermediates

The foundational step involves nitrating naphthalene to produce 1-nitronaphthalene, a critical precursor. Traditional methods employ mixed nitric-sulfuric acid systems, but modern approaches prioritize regioselectivity and reduced waste.

Zeolite-Catalyzed Nitration

A patent by CN102850225B details a solvent-free method using 95% fuming nitric acid and modified ZSM-5/β-zeolite catalysts at ambient conditions. Key advantages include:

- Regioselectivity : 78% yield of 1-nitronaphthalene with <5% β-isomer formation.

- Environmental Impact : Eliminates sulfuric acid, reducing waste acid by 40% compared to traditional mixed-acid systems.

Table 1: Comparative Nitration Methods

| Method | Catalyst | Temperature (°C) | 1-Nitronaphthalene Yield (%) |

|---|---|---|---|

| Mixed HNO₃/H₂SO₄ | None | 50–60 | 65 |

| Fuming HNO₃ + ZSM-5 | ZSM-5/β-zeolite | 25 | 78 |

Formation of the Ethenamine Moiety: Amination Strategies

The ethenamine group is introduced via condensation reactions between 1-nitronaphthalene derivatives and N,N-dimethylamine precursors. Two dominant pathways exist:

Eschweiler-Clarke Reductive Amination

Adapted from N,N-diethylmethylamine synthesis, this method uses formaldehyde and formic acid to methylate primary amines. For (E)-selectivity:

Stereochemical Control and Reaction Optimization

The (E)-configuration is thermodynamically favored due to steric repulsion between the nitro group and dimethylamino moiety in the (Z)-isomer. Key parameters include:

Solvent Effects

Purification and Characterization

Industrial Scalability and Environmental Considerations

Continuous-Flow Nitration

Implementing the zeolite-catalyzed method in flow reactors enhances throughput:

Waste Management

- Acid Recovery : 95% HNO₃ is recycled via distillation, reducing raw material costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of N,N-dimethyl-2-(1-aminonaphthalen-2-yl)ethenamine.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.

Medicine: Could be explored for its pharmacological properties, particularly if the nitro group is reduced to an amine.

Industry: May be used in the production of dyes, pigments, and other materials requiring aromatic nitro compounds.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine would depend on its specific application. For example, if used in a biological context, it might interact with cellular proteins or enzymes, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Bond Length Comparison in Imine Derivatives

| Compound | C=N Bond Length (Å) | Reference |

|---|---|---|

| (E)-N,N-Dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | 1.292 | |

| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 | |

| 2-(N-Benzyl-α-Iminoethyl)phenol | 1.286 |

Comparison with Pyridine-Based Analogues

The substitution of naphthalene with pyridine rings alters steric and electronic properties. For example:

- (E)-N,N-Dimethyl-2-(3-Nitropyridin-2-yl)ethenamine (CAS 343569-94-8) has a molecular formula C₉H₁₁N₃O₂, average mass 193.206 Da, and ChemSpider ID 9096629 .

- N,N-Dimethyl-2-(3-Nitropyridin-4-yl)ethenamine (CAS 64679-69-2) shares a similar backbone but differs in nitro-group positioning, affecting conjugation and dipole moments .

Table 2: Physicochemical Properties of Analogues

| Compound | Molecular Formula | Average Mass (Da) | ChemSpider ID | Key Structural Difference |

|---|---|---|---|---|

| (E)-N,N-Dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | C₁₄H₁₅N₃O₂ | 265.29* | N/A | 1-Nitronaphthalene core |

| (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine | C₉H₁₁N₃O₂ | 193.206 | 9096629 | Pyridine ring at position 3 |

| (E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine (3aj) | C₁₀H₁₂N₂O₂ | 192.22 | N/A | Benzene instead of naphthalene |

*Calculated based on formula.

Pharmacological and Functional Comparisons

While direct pharmacological data for the title compound are absent, structurally related compounds exhibit diverse activities:

- Dimethindene (N,N-dimethyl-2-[3-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine), an antihistamine, shares the dimethylaminoethyl group but incorporates an indene ring, highlighting the role of aromatic systems in bioactivity .

Biological Activity

(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine is a compound of interest due to its potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological implications.

- Molecular Formula : CHNO

- Molecular Weight : 246.28 g/mol

- CAS Number : 78283-21-3

The compound features a nitro group attached to a naphthalene ring, which is known to influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine can be attributed to several mechanisms:

- Nitro Group Reactivity : The presence of the nitro group may facilitate redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Aromatic Interaction : The naphthalene moiety allows for π-π stacking interactions with nucleic acids and proteins, which can affect cellular processes such as transcription and translation.

Biological Activity Overview

Research indicates that compounds similar to (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that nitroaromatic compounds can possess antibacterial properties.

- Cytotoxicity : There is evidence indicating that certain nitro-substituted compounds may induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study evaluating the antimicrobial effects of various nitroaromatic compounds found that (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that the compound induced cell death in human leukemia cell lines. The IC50 value was reported at approximately 15 µM, indicating a moderate level of cytotoxicity. Further analysis revealed that the mechanism involved the activation of caspase pathways leading to apoptosis.

Q & A

Q. What are the established synthetic routes for (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine, and what are their key experimental parameters?

The compound is synthesized via condensation of 2-nitronaphthalene derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) under inert conditions. A representative procedure involves heating 2-nitrotoluene (10 mmol) with DMF-DMA (15 mmol) in DMF at 140°C for 24 hours, yielding the product as a dark red liquid with 91% efficiency after vacuum distillation . Key parameters include strict anhydrous conditions, controlled heating to avoid side reactions (e.g., over-nitration), and precise stoichiometric ratios to favor the (E)-isomer.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm the (E)-configuration via coupling constants () and substituent-induced chemical shifts.

- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios (e.g., calculated C: 59.73%, H: 5.01%, N: 6.33% vs. observed values) .

- IR Spectroscopy : Identifies nitro group vibrations (~1520 cm) and C=C stretching (~1620 cm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. How is the (E)-stereochemistry preserved during synthesis and purification?

The (E)-isomer is thermodynamically favored due to steric hindrance between the nitro group and dimethylamino moiety. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) minimizes isomerization. Confirmation is achieved through NOESY NMR (absence of nOe between nitro and dimethylamino protons) or X-ray crystallography .

Advanced Research Questions

Q. How can contradictions in elemental analysis data (e.g., nitrogen content discrepancies) be resolved?

Discrepancies (e.g., calculated N: 6.33% vs. observed 5.96% ) may arise from incomplete reaction, residual solvents, or hygroscopicity. Mitigation strategies include:

- Combined TGA-MS : Quantifies volatile impurities.

- Microanalysis Replication : Triplicate runs with internal standards (e.g., acetanilide).

- Alternative Synthesis : Use of deuterated solvents or modified precursors to trace side products.

Q. What computational and experimental methods elucidate the nitro group’s role in electronic and steric effects?

- DFT Calculations : Analyze HOMO/LUMO distributions to predict reactivity (e.g., nitro group’s electron-withdrawing effect on the ethenamine π-system) .

- Cyclic Voltammetry : Measures reduction potentials of the nitro group to assess electron-deficient character.

- X-ray Crystallography : Resolves bond angles and dihedral angles between nitro and adjacent groups, revealing steric interactions .

Q. How can palladium-catalyzed reductive cyclization be applied to synthesize N-heterocyclic derivatives?

The nitro group facilitates reductive cyclization under Pd/C or Pd(OAc) catalysis with CO surrogates (e.g., formic acid). For example, nitro-to-amine reduction followed by intramolecular C-N coupling can yield indole or quinoline derivatives. Optimizing ligands (e.g., phosphines) and reaction time prevents over-reduction .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

Q. How does the nitronaphthalene moiety influence photophysical properties?

The nitro group introduces a charge-transfer transition, red-shifting absorbance (e.g., ). Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while solvatochromic studies reveal polarity-dependent emission shifts, relevant for optoelectronic applications .

Methodological Considerations

Q. What crystallographic software suites are recommended for resolving structural ambiguities?

- SHELXL : For refining small-molecule structures against high-resolution data, especially handling anisotropic displacement parameters .

- WinGX/ORTEP : Visualizes thermal ellipsoids and validates geometric parameters (e.g., C=C bond lengths) .

- Olex2 : Integrates solution, refinement, and publication-ready graphics in a single interface.

Q. How are substituent effects systematically studied to design functional analogs?

- Hammett Analysis : Correlate σ/σ values of substituents (e.g., -NO, -OMe) with reaction rates or spectroscopic shifts.

- Parallel Synthesis : Generate a library of analogs via substituent variation at the naphthalene or ethenamine positions.

- QSAR Modeling : Relate structural descriptors (e.g., logP, molar refractivity) to biological or catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.